2-Amino-5-nitrobenzenesulfonyl chloride

Description

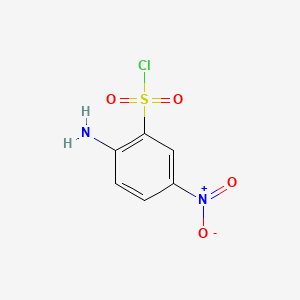

2-Amino-5-nitrobenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 5, and a sulfonyl chloride (-SO₂Cl) functional group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its commercial availability is noted through suppliers such as Leap Chem Co., Ltd, which provides it for research and industrial applications .

The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophilic substitution. Conversely, the electron-donating amino group introduces competing electronic effects, which may modulate solubility and stability. These dual functionalities render the compound valuable in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

20628-33-5 |

|---|---|

Molecular Formula |

C6H5ClN2O4S |

Molecular Weight |

236.63 g/mol |

IUPAC Name |

2-amino-5-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H,8H2 |

InChI Key |

GIYARLIXINTLTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzenesulfonyl chloride typically involves the nitration of 2-Aminobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.

Oxidation: Potassium permanganate or other strong oxidizing agents are used for the oxidation of the amino group.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Aminobenzenesulfonyl Chloride: Formed from the reduction of the nitro group.

Scientific Research Applications

2-Amino-5-nitrobenzenesulfonyl chloride has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzenesulfonyl chloride involves its ability to act as a protecting group for amines. The sulfonyl chloride group reacts with primary amines to form sulfonamides, which are stable under various reaction conditions. This protection allows for selective reactions to occur on other functional groups without affecting the amine . The nitro group can also participate in redox reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2-amino-5-nitrobenzenesulfonyl chloride with structurally related sulfonyl chlorides and sulfonamides, emphasizing key differences in substitution patterns, reactivity, and applications.

Key Observations:

Electronic Effects: The nitro group in this compound significantly increases the electrophilicity of the sulfonyl chloride compared to 5-methylfuran-2-sulfonyl chloride, which lacks strong electron-withdrawing substituents. This enhances its utility in reactions requiring rapid nucleophilic attack .

Substituent Diversity: Compounds like 4-Amino-N-(2-furylmethyl)benzenesulfonamide incorporate furan-based substituents, broadening their applicability in synthesizing heterocyclic drugs. In contrast, the target compound’s nitro-amino substitution pattern is unique, enabling tailored reactivity in aromatic systems.

Functional Group Interconversion: Sulfonyl chlorides (e.g., this compound) serve as precursors to sulfonamides (e.g., 5626-92-6). The -SO₂Cl group’s higher reactivity compared to -SO₂NH₂ makes it preferable for introducing sulfur-based functionalities in multistep syntheses .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: this compound is critical in synthesizing protease inhibitors and antibiotics due to its ability to form stable sulfonamide bonds with amino groups in biomolecules. In contrast, furan-containing analogs (e.g., 69815-95-8) are more commonly employed in antiviral agent development .

- Stability Challenges : The nitro group in the target compound may introduce instability under basic conditions, necessitating careful handling. This contrasts with methyl-substituted analogs (e.g., 121564-33-8), which exhibit greater thermal stability .

- Supplier Landscape: Leap Chem Co., Ltd highlights the commercial demand for this compound in bulk manufacturing, whereas furan-based sulfonamides are often procured for niche research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.